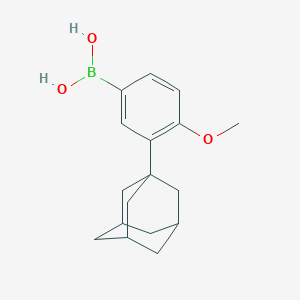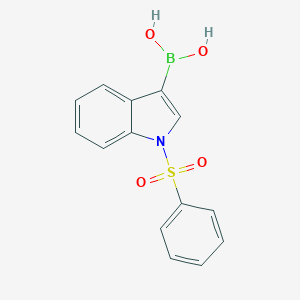
1-(Phenylsulfonyl)-3-indoleboronic acid
Übersicht
Beschreibung
1-(Phenylsulfonyl)-3-indoleboronic acid is a compound that is related to a family of indole derivatives substituted with a phenylsulfonyl group. This functional group is known for its utility in various chemical reactions and as an intermediate in the synthesis of more complex molecules. The indole moiety is a common structure in many natural products and pharmaceuticals, making derivatives like 1-(Phenylsulfonyl)-3-indoleboronic acid valuable in medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related compounds, such as 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate, has been achieved through direct oxidation of 1-(phenylsulfonyl)indole with magnesium monoperphthalate in refluxing acetic acid . Additionally, 1-(phenylsulfonyl)indol-2-yl triflate has been synthesized using palladium-catalyzed reactions with aryl and heteroaryl boronic acids, which could suggest a pathway for the synthesis of 1-(Phenylsulfonyl)-3-indoleboronic acid .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-phenylthio-2-[1′-phenylsulfonyl-2′(3-pyridyl)vinyl]indole, has been characterized by X-ray crystallography, revealing a slightly folded indole ring system with various substituents in inclined positions . This information can be useful in predicting the molecular geometry and electronic structure of 1-(Phenylsulfonyl)-3-indoleboronic acid.
Chemical Reactions Analysis
Phenylboronic acid derivatives have been shown to catalyze the formation of S-S and C-S bonds, as demonstrated in the synthesis of benzyl disulfanylsulfone derivatives from S-benzyl thiosulfonates . This indicates that the boronic acid moiety in 1-(Phenylsulfonyl)-3-indoleboronic acid could participate in similar chemical transformations. Furthermore, the phenylsulfonyl group has been involved in sulfonation reactions using chlorosulfonic acid in acetonitrile, leading to sulfonyl chloride derivatives that can be further converted into sulfonamides .
Physical and Chemical Properties Analysis
While specific data on 1-(Phenylsulfonyl)-3-indoleboronic acid is not provided, the physical and chemical properties of phenylsulfonyl and indole derivatives can be inferred from related compounds. For instance, the solubility, melting point, and reactivity of these compounds can be influenced by the presence of the phenylsulfonyl and boronic acid groups. The interaction of similar molecules with DNA has been studied using spectroscopic methods, suggesting potential biological applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(Phenylsulfonyl)-3-indoleboronic acid and its derivatives are extensively studied in the field of organic chemistry, particularly in synthesis and structural analysis. For instance, efficient sulfonation protocols have been established for the creation of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chlorides and 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides. These compounds can be easily transformed into various sulfonamide derivatives, demonstrating the versatility of 1-(Phenylsulfonyl)-3-indoleboronic acid in synthetic chemistry (Janosik et al., 2006). Moreover, the crystal structures of three new 1-(phenylsulfonyl)indole derivatives have been elucidated, offering insights into their molecular geometry and intermolecular interactions (Jasinski et al., 2009).
Catalytic and Chemical Properties
1-(Phenylsulfonyl)-3-indoleboronic acid demonstrates significant potential as a catalyst or reactant in various chemical reactions. Its derivatives have been found to participate actively in nucleophilic addition, showcasing its role in expanding the diversity of indole core structures. This is exemplified in the case of bis(phenylsulfonyl)-1H-indole, which acts as a novel electron-deficient indole, undergoing nucleophilic attack at specific positions (Gribble et al., 2010).
Material Science and Computational Chemistry
In material science, compounds related to 1-(Phenylsulfonyl)-3-indoleboronic acid are used to understand the behavior of specific catalysts. For instance, the propylsulfonic acid-functionalized periodic mesoporous benzenesilicas, which show exceptional catalytic properties, have been studied to decipher their high performance compared to conventional catalysts (Siegel et al., 2012). Additionally, computational chemistry approaches, such as Density Functional Theory (DFT) calculations and molecular orbital calculations, have been utilized to study the electronic properties of 1-(phenylsulfonyl)indole derivatives, furthering our understanding of their chemical behavior and potential applications (Mannes et al., 2017).
Eigenschaften
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTZLHLBQGCFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379896 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-3-indoleboronic acid | |
CAS RN |
129271-98-3 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(phenylsulfonyl)-1H-indol-3-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


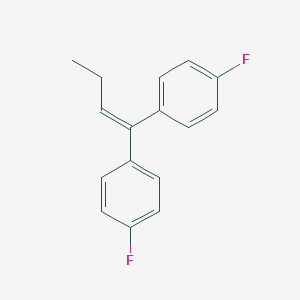
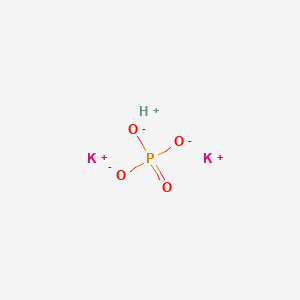
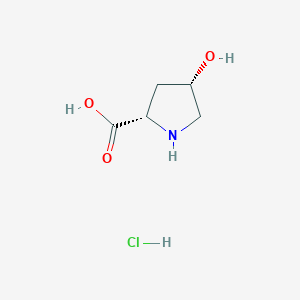
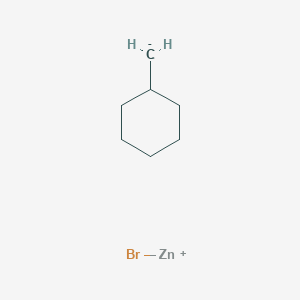
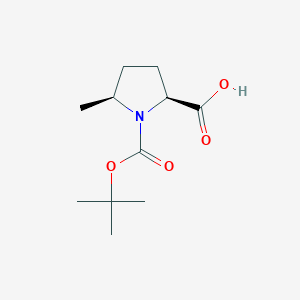
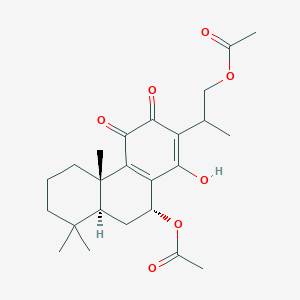

![2-[1,4]Diazepan-1-yl-5-propyl-benzenesulfonic acid](/img/structure/B151337.png)

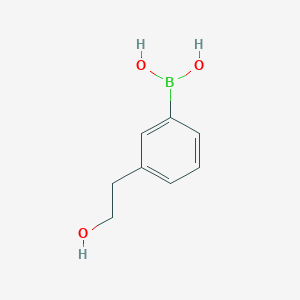
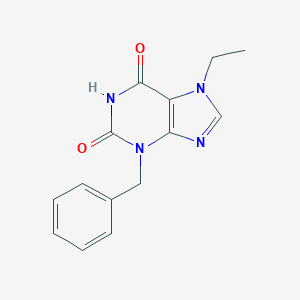
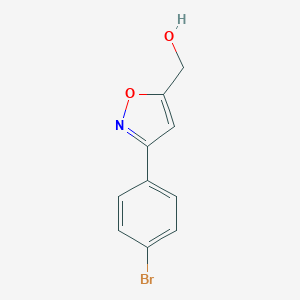
![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)
